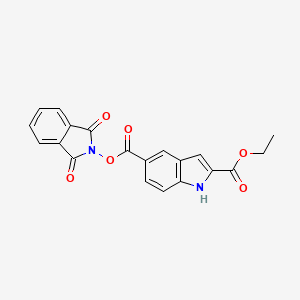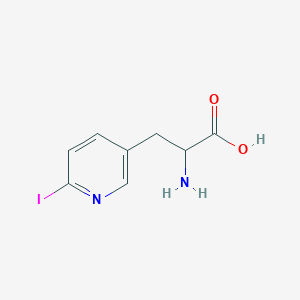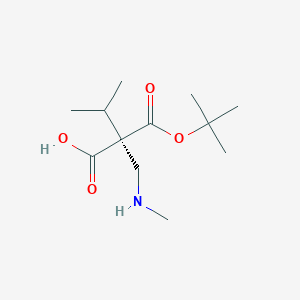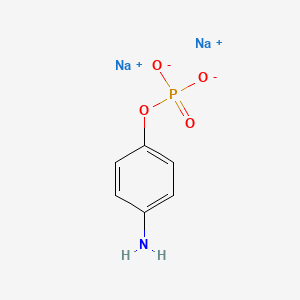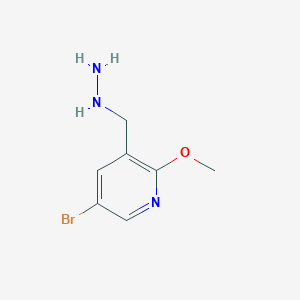![molecular formula C20H27N3O5 B12961140 Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-[3-(ethoxycarbonyl)phenyl]hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12961140.png)
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-[3-(ethoxycarbonyl)phenyl]hexahydro-3-oxo-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-[3-(ethoxycarbonyl)phenyl]hexahydro-3-oxo-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazines These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyrazine derivatives typically involves multi-step reactions. One common method includes the use of a three-component reaction involving 2,3-diaminomaleonitrile, ketones, and isocyanides. This reaction is followed by a subsequent reaction of 1,6-dihydropyrazine-2,3-dicarbonitrile . Another method involves the iodine-catalyzed synthesis via one-pot three-component condensations, where an aryl aldehyde reacts with 2-aminopyridine or 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide .
Industrial Production Methods
Industrial production methods for imidazo[1,5-a]pyrazine derivatives often involve scalable and efficient synthetic routes. These methods typically employ readily available starting materials and catalysts to facilitate the reactions. The use of multicomponent reactions (MCRs) is particularly advantageous in industrial settings due to their simplicity and atom economy .
化学反応の分析
Types of Reactions
Imidazo[1,5-a]pyrazine derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents such as ferric chloride (FeCl3) or iodine (I2).
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Iodine (I2) in ethanol solvent.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield imidazo[1,5-a]pyrazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups onto the imidazo[1,5-a]pyrazine scaffold .
科学的研究の応用
Imidazo[1,5-a]pyrazine derivatives have a wide range of scientific research applications, including:
作用機序
The mechanism of action of imidazo[1,5-a]pyrazine derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit cancer cell proliferation by interfering with key signaling pathways involved in cell division and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
類似化合物との比較
Imidazo[1,5-a]pyrazine derivatives can be compared with other similar compounds, such as imidazo[1,2-a]pyrazines and imidazo[1,5-a]pyridines . While all these compounds share a similar core structure, they differ in their reactivity and applications. For example:
Imidazo[1,2-a]pyrazines: Known for their use in drug development and organic synthesis.
Imidazo[1,5-a]pyridines: Widely used in agrochemicals and pharmaceuticals.
The unique structural features of imidazo[1,5-a]pyrazine derivatives, such as the presence of specific functional groups, contribute to their distinct reactivity and applications.
特性
分子式 |
C20H27N3O5 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
tert-butyl 2-(3-ethoxycarbonylphenyl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C20H27N3O5/c1-5-27-17(24)14-7-6-8-15(11-14)23-13-16-12-21(9-10-22(16)18(23)25)19(26)28-20(2,3)4/h6-8,11,16H,5,9-10,12-13H2,1-4H3 |
InChIキー |
DRHMCILOGJOFIN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=CC=C1)N2CC3CN(CCN3C2=O)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12961068.png)
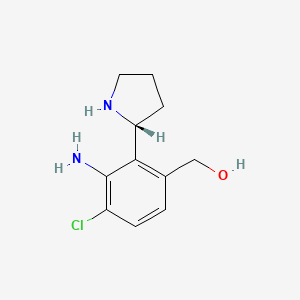
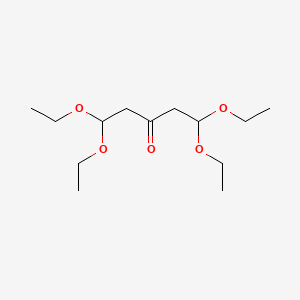

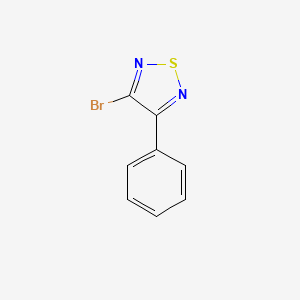
![3-((2-(2-Fluorophenoxy)ethyl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B12961120.png)
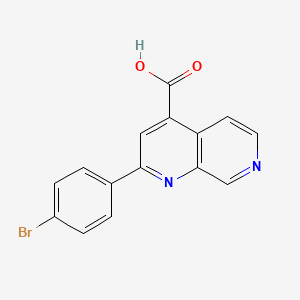
![3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12961124.png)

